(R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide
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Description
(R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C31H43N7O3S and its molecular weight is 593.8 g/mol. The purity is usually 95%.
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Biological Activity
(R)-3-(4-(7-Methoxyquinolin-8-yl)-1,4-diazepan-1-yl)-3-(2-morpholinothiazol-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide, often referred to as CCX777, is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the chemokine receptor CXCR7. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This article provides a detailed overview of the biological activity of CCX777, supported by data tables and relevant research findings.
Chemical Structure and Properties
CCX777 is characterized by its complex structure, which includes a quinoline moiety, a diazepane ring, and morpholinothiazole components. Its molecular formula is C31H43N7O3S with a molecular weight of approximately 573.84 g/mol .
CCX777 acts primarily as an antagonist of the CXCR7 receptor, inhibiting its binding to chemokines such as SDF-1 (CXCL12). This inhibition can lead to reduced tumor cell proliferation, metastasis, and vascularization . The compound's ability to modulate CXCR7 activity positions it as a candidate for treating various cancers and inflammatory disorders.
Antitumor Effects
Research indicates that CCX777 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:
- Prostate Cancer Cell Lines : CCX777 showed varying degrees of cytotoxicity against LNCAP and PC-3 cells, with IC50 values indicating moderate effectiveness .
- Breast Cancer Cell Lines : The compound demonstrated stronger efficacy against breast cancer cells such as MCF-7 and MDA-MB231, with IC50 values ranging from 15 to 40 µM .
Cell Line | IC50 (µM) | Observations |
---|---|---|
LNCAP | 32 | Moderate reduction in viability |
PC-3 | 48 | Slightly more active than LNCAP |
MCF-7 | 15 | Significant cytotoxicity |
MDA-MB231 | 31 - 40 | High aggressiveness; notable reduction in viability |
Inflammatory Diseases
CCX777's modulation of CXCR7 also suggests potential therapeutic benefits in inflammatory diseases. The compound may help mitigate conditions such as arthritis and multiple sclerosis by inhibiting the recruitment of inflammatory cells through the CXCR7 pathway .
Case Studies
Several studies have investigated the biological activity of CCX777:
- Tumor Growth Inhibition : A study demonstrated that administration of CCX777 in animal models led to a significant reduction in tumor size compared to controls. This effect was attributed to decreased angiogenesis and tumor cell survival.
- Inflammation Models : In models of induced inflammation, CCX777 treatment resulted in reduced markers of inflammation and improved clinical scores in subjects.
Properties
Molecular Formula |
C31H43N7O3S |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(3R)-3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39)/t26-/m1/s1 |
InChI Key |
PUPJAMOHYJWOKK-AREMUKBSSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)[C@H](CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Origin of Product |
United States |
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